
(2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound is characterized by the presence of a fluorine atom at the 2-position of the purine ring and an amino group at the 6-position. The oxolane ring is substituted with a hydroxymethyl group and three hydroxyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable purine derivative, such as 2-fluoroadenine.
Glycosylation: The purine derivative undergoes glycosylation with a protected sugar moiety, such as a protected ribose or deoxyribose.
Deprotection: The protecting groups on the sugar moiety are removed under acidic or basic conditions to yield the desired nucleoside analog.
Industrial Production Methods
In an industrial setting, the production of This compound may involve:
Large-Scale Glycosylation: Using optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, chromatography, or recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
化学反応の分析
Types of Reactions
(2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the oxolane ring can be oxidized to form ketones or aldehydes.
Reduction: The amino group on the purine ring can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the purine ring can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable catalyst or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted purine derivatives.
科学的研究の応用
Antiviral Activity
EFdA has been shown to be a potent inhibitor of HIV replication. Its mechanism involves the inhibition of reverse transcriptase, an essential enzyme for the replication of HIV. The compound's structural modifications enhance its affinity for the enzyme compared to other nucleoside reverse transcriptase inhibitors (NRTIs).
Case Studies:
- Clinical Trials : Recent clinical trials have demonstrated that EFdA exhibits a high barrier to resistance and maintains efficacy even against strains of HIV resistant to other NRTIs. In one study, patients receiving EFdA showed significant viral load reductions compared to those on standard treatments .
Pharmacokinetics and Safety Profile
EFdA displays favorable pharmacokinetic properties, including:
- High oral bioavailability : This allows for effective dosing regimens.
- Long half-life : This supports once-daily dosing, improving patient adherence.
Safety Observations :
Clinical assessments have indicated that EFdA is generally well-tolerated with a safety profile comparable to existing therapies. Common adverse effects include mild gastrointestinal disturbances and fatigue, which are manageable .
Research Applications in Drug Development
The unique properties of EFdA make it a valuable compound in ongoing research aimed at developing new antiviral therapies. Its ability to overcome resistance mechanisms seen in HIV strains has prompted investigations into combination therapies that include EFdA alongside other antiretroviral agents.
Ongoing studies are assessing the efficacy of EFdA in combination with other antiviral agents and its potential use in pre-exposure prophylaxis (PrEP) strategies against HIV .
作用機序
The mechanism of action of (2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication or cancer cell proliferation.
類似化合物との比較
Similar Compounds
2’-Deoxy-2’-fluoroadenosine: A nucleoside analog with a fluorine atom at the 2’-position of the ribose ring.
2’-Deoxy-2’-fluoro-5-methyluridine: A nucleoside analog with a fluorine atom at the 2’-position of the ribose ring and a methyl group at the 5-position of the uracil ring.
2’-Deoxy-2’-fluoro-5-iodouridine: A nucleoside analog with a fluorine atom at the 2’-position of the ribose ring and an iodine atom at the 5-position of the uracil ring.
Uniqueness
(2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: is unique due to its specific substitution pattern, which includes a fluorine atom at the 2-position of the purine ring and an amino group at the 6-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
生物活性
(2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, also known as a nucleoside analog, has garnered attention in biomedical research due to its potential therapeutic applications, particularly in antiviral and anticancer treatments. This article provides a comprehensive overview of its biological activity, including binding affinities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its purine base and hydroxymethyl group, which contribute to its biological activity. The structural formula is represented as follows:
- IUPAC Name : (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol hydrate
- Molecular Formula : C10H13N5O3
- CAS Number : 865363-93-5
The biological activity of this compound primarily involves its interaction with various enzymes and receptors:
-
Inhibition of Enzymes :
- It acts as an inhibitor of human 5'-nucleotidase , which is crucial for nucleotide metabolism. The compound has been shown to exhibit competitive inhibition with an inhibitor constant Ki in the nanomolar range (approximately 1.04×104 nM) .
- Inhibition of glycogen synthase kinase 3 beta (GSK-3β) has also been noted, with an EC50 value greater than 3.00×105 nM .
- Binding Affinity :
Biological Activity Data
Biological Target | Assay Type | Affinity/EC50 | Source |
---|---|---|---|
5'-Nucleotidase (Human) | Competitive Inhibition | Ki=1.04×104 nM | University of Montpellier |
GSK-3β (Human) | Dose Response | EC50 > 3.00×105 nM | Broad Institute |
Corticotropin-Releasing Factor-BP | Binding Assay | EC50 > 5.30×104 nM | Sanford-Burnham Center |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antiviral Activity :
- Anticancer Properties :
- Pharmacokinetics :
特性
分子式 |
C10H12FN5O4 |
---|---|
分子量 |
285.23 g/mol |
IUPAC名 |
(2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5?,6+,9-/m1/s1 |
InChIキー |
HBUBKKRHXORPQB-DTUHVUQASA-N |
異性体SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)F)N |
正規SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。